N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15295947
InChI: InChI=1S/C15H13N5O2S/c1-2-12-17-18-15(23-12)16-14(22)13-11(21)8-9-20(19-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,18,22)
SMILES:
Molecular Formula: C15H13N5O2S
Molecular Weight: 327.4 g/mol

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15295947

Molecular Formula: C15H13N5O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C15H13N5O2S
Molecular Weight 327.4 g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C15H13N5O2S/c1-2-12-17-18-15(23-12)16-14(22)13-11(21)8-9-20(19-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,18,22)
Standard InChI Key UZZXBQBRXIPTSH-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Introduction

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a thiadiazole ring and a dihydropyridazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The molecular formula and weight of this compound are not explicitly detailed in the provided sources, but it is known to have a molecular weight of approximately 286.34 g/mol for a similar compound with a phenyl group attached to the dihydropyridazine ring.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include condensation reactions and nucleophilic substitutions. The choice of solvents and reaction conditions is crucial for optimizing yields and purity.

Synthetic MethodDescription
Condensation ReactionsInvolves the formation of new bonds through loss of small molecules
Nucleophilic SubstitutionsReplaces functional groups to form derivatives

Biological Activities

Biological ActivityDescription
Antimicrobial ActivityInhibits growth of microorganisms
Antifungal ActivityInhibits growth of fungi
Anticancer ActivityExhibits cytotoxic effects on cancer cells

Applications in Medicinal Chemistry

This compound has potential applications in various fields due to its unique structure and biological activities. Interaction studies with biological targets are crucial for understanding its therapeutic potential.

Application AreaDescription
Antimicrobial AgentsPotential use against bacterial and fungal infections
Anticancer AgentsPotential use in cancer treatment due to cytotoxic effects
Pharmacological StudiesInvestigates interactions with enzymes and receptors

Comparison with Similar Compounds

Several compounds share structural similarities with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide. For example:

Compound NameStructural FeaturesUnique Properties
5-Amino-N-(5-methylthiazolyl)acetamideContains a thiazole instead of thiadiazoleKnown for antibacterial activity
N-(5-bromo-thiadiazolyl)acetamideBromine substitution on thiadiazoleExhibits enhanced antifungal properties
2-Cyano-N-(thiadiazolyl)acetamideCyano group additionDisplays potent insecticidal activity

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